molecular formula C5H11NS B3286609 Thiolan-2-ylmethanamine CAS No. 83171-40-8

Thiolan-2-ylmethanamine

Cat. No.: B3286609
CAS No.: 83171-40-8
M. Wt: 117.22 g/mol
InChI Key: FLHFMMKGHUKQHI-UHFFFAOYSA-N
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Description

Thiolan-2-ylmethanamine is an organic compound with the molecular formula C₅H₁₁NS and a molecular weight of 117.22 g/mol It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and an amine group attached to the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolan-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of thiolane with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amine group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where thiolane is reacted with ammonia in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Thiolan-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding thiolane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiolan-2-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which thiolan-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the sulfur atom in the thiolane ring can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Thiolan-2-ylmethanamine can be compared with other similar compounds, such as:

    Thiolan-3-ylmethanamine: Similar structure but with the amine group attached to the third carbon.

    Thiolan-2-ylmethanol: Contains a hydroxyl group instead of an amine group.

    Thiolan-2-ylmethylamine: Similar structure but with a methyl group attached to the amine.

Uniqueness: this compound is unique due to its specific arrangement of the thiolane ring and the amine group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

thiolan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-4-5-2-1-3-7-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHFMMKGHUKQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299263
Record name Tetrahydro-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83171-40-8
Record name Tetrahydro-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83171-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[(N-tbutoxycarbonlylamino)methyl]-tetrahydrothiophene 222 (500 mg, 2.3 mmol) in DCM (25 mL) was treated with trifluoroacetic acid (10 mL). The mixture was stirred at rt for 1 h before the DCM and excess TFA were removed under reduced pressure. The oily residue was triturated with diethyl ether to afford 223 as its trifluoroacetate salt (440 mg, 1.9 mmol, 83%) as an off-white solid, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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